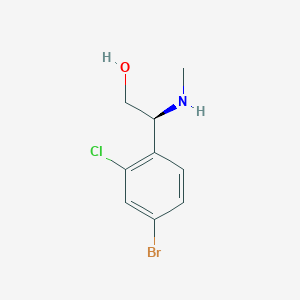

(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

Description

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

(2S)-2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1 |

InChI Key |

SDZYYUFSHKPWGO-SECBINFHSA-N |

Isomeric SMILES |

CN[C@H](CO)C1=C(C=C(C=C1)Br)Cl |

Canonical SMILES |

CNC(CO)C1=C(C=C(C=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from substituted phenyl precursors such as 4-bromo-2-chlorobenzaldehyde or 4-bromo-2-chlorophenylacetonitrile. These intermediates provide the halogenated aromatic core.

Specific Synthetic Procedures

Based on experimental procedures reported in related literature and patent data:

Detailed Research Findings and Experimental Data

Electrophilic Aromatic Halogenation

- N-bromosuccinimide (NBS) is commonly employed to selectively brominate the aromatic ring at the 4-position while chlorine is introduced via chlorination reagents or is already present.

- The reaction is conducted at low temperatures (0 °C) to prevent polyhalogenation and side reactions.

- Solvents such as acetonitrile or tetrahydrofuran (THF) are preferred for solubility and control of reaction kinetics.

Reductive Amination and Amino Group Introduction

- The methylamino group is introduced by reductive amination of the aldehyde or ketone intermediate with methylamine.

- Sodium cyanoborohydride or catalytic hydrogenation (Pd/C under H2 atmosphere) are effective reducing agents.

- Methanol is a common solvent, and reaction times vary from several hours to overnight.

- This step is crucial for establishing the secondary amine functionality and the stereochemistry of the chiral center.

Hydroxyl Group Incorporation

- The hydroxyl group on the ethan-1-ol moiety is introduced by reduction of a ketone precursor or nucleophilic substitution on a suitable leaving group.

- Sodium borohydride (NaBH4) is frequently used for selective reduction without affecting halogen substituents.

- Maintaining stereochemical integrity during this step is essential to preserve the (S)-configuration.

Chiral Control and Enantiomeric Purity

- Asymmetric synthesis approaches utilize chiral catalysts or auxiliaries to direct the formation of the (S)-enantiomer.

- Alternatively, racemic mixtures are separated by chiral chromatography or crystallization with chiral resolving agents.

- Enantiomeric excess (ee) values exceeding 95% are achievable with optimized protocols.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Halogenation | NBS, Chlorination agents | 0 °C to RT, MeCN or THF | High regioselectivity | Requires careful temperature control |

| Reductive Amination | Methylamine, NaBH3CN or Pd/C, H2 | Room temperature, methanol | Efficient amine introduction, stereoselective | Sensitive to moisture, requires inert atmosphere |

| Ketone Reduction | NaBH4 or catalytic hydrogenation | 0 °C to RT | Mild conditions, preserves halogens | May require purification to remove side products |

| Chiral Resolution | Chiral catalysts or chromatography | Variable | High enantiomeric purity | Additional steps increase cost and time |

Additional Notes

- Purification techniques such as silica gel flash chromatography using ethyl acetate/petroleum ether mixtures are standard for isolating intermediates and final products.

- Analytical data including NMR, mass spectrometry, and chiral HPLC confirm structure and enantiomeric purity.

- Industrial synthesis may optimize these steps for scale-up, employing continuous flow reactors and alternative catalysts to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated products or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL has been investigated for its potential as a therapeutic agent in treating various conditions. The compound's structure suggests it may interact with biological targets relevant to neurological disorders, particularly as a potential antidepressant or anxiolytic.

Case Studies:

- Antidepressant Activity : Research has shown that compounds with similar structures exhibit selective serotonin reuptake inhibition, which is crucial in the treatment of depression. Studies indicate that the bromo and chloro substitutions enhance binding affinity to serotonin transporters .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable for understanding complex biological systems.

Case Studies:

- Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes have demonstrated that this compound can modulate enzyme activity, providing insights into metabolic regulation .

Material Science

Due to its unique chemical properties, this compound can be explored in the development of novel materials, particularly in polymer science where it may serve as a building block for advanced polymers with specific functionalities.

Case Studies:

- Polymer Synthesis : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL may involve interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and the chiral center may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Key Observations:

Halogen vs.

Amino vs.

Stability : The 4-bromo-2-chloro derivative requires stringent storage conditions (2–8°C, inert atmosphere), suggesting higher sensitivity to degradation compared to the 4-bromo analog stored at room temperature .

Pharmacological Implications

While pharmacological data for the exact compound are absent, trends among analogs suggest:

- Chlorinated Derivatives : The 2-chloro substituent may enhance binding to targets like adrenergic or dopaminergic receptors due to its electron-withdrawing nature .

- Methoxy Substitution : Increased lipophilicity in the methoxy analog () could improve blood-brain barrier penetration, making it relevant for neuroactive drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.